Bis(2-(2-methylheptan-2-yl)phenyl)amine

Description

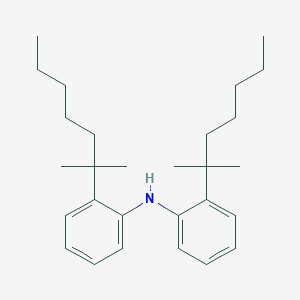

Bis(2-(2-methylheptan-2-yl)phenyl)amine is a dialkylated diphenylamine derivative characterized by two ortho-substituted 2-methylheptyl groups attached to the phenyl rings of a diphenylamine backbone. The ortho-substitution pattern and branched alkyl chain (2-methylheptyl) likely enhance steric hindrance and thermal stability, distinguishing it from para-substituted analogs .

Properties

Molecular Formula |

C28H43N |

|---|---|

Molecular Weight |

393.6 g/mol |

IUPAC Name |

2-(2-methylheptan-2-yl)-N-[2-(2-methylheptan-2-yl)phenyl]aniline |

InChI |

InChI=1S/C28H43N/c1-7-9-15-21-27(3,4)23-17-11-13-19-25(23)29-26-20-14-12-18-24(26)28(5,6)22-16-10-8-2/h11-14,17-20,29H,7-10,15-16,21-22H2,1-6H3 |

InChI Key |

ZGPJYOILPOSAPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2C(C)(C)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-methylheptan-2-yl)phenyl)amine typically involves the reaction of 2-(2-methylheptan-2-yl)phenylamine with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-methylheptan-2-yl)phenyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Applications Overview

The applications of Bis(2-(2-methylheptan-2-yl)phenyl)amine can be categorized into several key areas:

-

Materials Science

- Polymer Chemistry : The compound is utilized as a stabilizer or additive in polymer formulations, enhancing the thermal and mechanical properties of plastics.

- Conductive Materials : Research indicates that derivatives of this compound can be incorporated into conductive polymers, improving their electrical conductivity.

-

Medicinal Chemistry

- Anticancer Activity : Studies have shown that certain derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds structurally related to this compound have been tested against breast cancer cells, demonstrating IC50 values ranging from 0.33 to 7.10 μM .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression, making it a candidate for further pharmacological studies .

-

Environmental Science

- Pollutant Degradation : this compound has shown promise in the degradation of environmental pollutants, particularly in catalytic processes aimed at breaking down harmful organic compounds.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A (related derivative) | MDA-MB-231 (Breast) | 0.33 |

| Compound B (related derivative) | HeLa (Cervical) | 1.50 |

| Compound C (related derivative) | A2780 (Ovarian) | 5.00 |

| Compound D (related derivative) | K562 (Leukemia) | 7.10 |

Table 2: Applications in Polymer Chemistry

Case Study 1: Anticancer Efficacy

A study conducted on the antiproliferative effects of various amine derivatives demonstrated that compounds similar to this compound exhibited promising results against breast cancer cell lines MDA-MB-231 and MCF-7. The structure–activity relationship highlighted the importance of the alkyl substituents on the phenyl rings in enhancing biological activity .

Case Study 2: Environmental Remediation

Research into the use of this compound as a catalyst for degrading environmental pollutants showed significant reductions in concentration levels of hazardous organic compounds. This application underscores the compound's potential role in green chemistry initiatives aimed at pollution control .

Mechanism of Action

The mechanism of action of Bis(2-(2-methylheptan-2-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Structural and Functional Analysis:

The long, branched alkyl chain enhances lipophilicity, favoring solubility in non-polar matrices like lubricants . Para-Substituted Analogs (e.g., ): Para-substitution reduces steric hindrance, allowing for easier synthesis and higher reactivity in chain-termination reactions. For example, Bis(4-(2-phenylpropan-2-yl)phenyl)amine is explicitly noted for its efficacy as a high-temperature chain termination agent .

Thermal Stability and Applications :

- The target compound’s ortho-substitution likely delays degradation at elevated temperatures, making it suitable for high-performance lubricants. In contrast, para-substituted analogs (e.g., ) may exhibit faster reactivity due to reduced steric shielding, optimizing their use in rapid chain-termination processes.

Toxicity and Handling :

Research Findings:

- Antioxidant Activity : Alkylated diphenylamines, including para-substituted variants, are established antioxidants that inhibit radical-mediated degradation in lubricants . The target compound’s ortho-substitution may further enhance radical scavenging by stabilizing the amine nitrogen through steric protection.

- Synthetic Methods : Analogous compounds (e.g., ) are synthesized via electrophilic alkylation of diphenylamine using acid clay catalysts. Similar methods are likely applicable to this compound, though reaction conditions may vary due to steric demands.

Biological Activity

Bis(2-(2-methylheptan-2-yl)phenyl)amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its effects on various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H35N

- Molecular Weight : 347.54 g/mol

- IUPAC Name : N,N-bis(2-(2-methylheptan-2-yl)phenyl)amine

The compound features a bisphenyl structure with long alkyl chains, which may influence its solubility and interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its antiproliferative effects against cancer cell lines and its potential as a therapeutic agent.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values ranging from 0.33 to 7.10 μM against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines . The mechanism of action often involves interference with cellular proliferation pathways, potentially through the inhibition of key enzymes or signaling pathways.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 0.50 |

| Compound B | A2780 | 1.30 |

| Compound C | MCF-7 | 0.82 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for bisphenyl amines suggests that modifications in the alkyl side chains can significantly affect biological activity. For example, elongation or branching of the alkyl chain has been correlated with increased antiproliferative potency in certain derivatives . This indicates that the hydrophobic character and steric factors play crucial roles in the interaction with biological targets.

Study on CETP Inhibition

A related class of compounds, bis(2-(acylamino)phenyl) disulfides, demonstrated significant inhibition of cholesteryl ester transfer protein (CETP), which is critical for lipid metabolism. One compound achieved 50% inhibition at a concentration of 9 μM and showed a notable increase in HDL cholesterol levels in animal models . While not directly tested on this compound, these findings suggest potential lipid-modulating effects worth exploring.

Anticancer Properties

In another study examining phenethylamines, compounds structurally related to this compound were evaluated for their anticancer properties. The results indicated that these compounds could effectively induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and oxidative stress induction .

Discussion

The biological activity of this compound appears promising based on its structural analogs and preliminary findings. The potential for this compound to serve as an anticancer agent or lipid metabolism modulator warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.